N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide
Description
This compound features a pyrrolidine-2-carboxamide core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 2-position with a 4-(1H-1,3-benzodiazol-2-yl)phenyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where heterocyclic systems are critical .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-33-19-12-14-20(15-13-19)34(31,32)29-16-4-7-23(29)25(30)26-18-10-8-17(9-11-18)24-27-21-5-2-3-6-22(21)28-24/h2-3,5-6,8-15,23H,4,7,16H2,1H3,(H,26,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBWHKBGBNEZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the benzimidazole ring, the attachment of the phenyl group, and the incorporation of the methoxybenzenesulfonyl and pyrrolidine carboxamide groups. Common reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethyl formamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Benzodiazolyl Motifs
- Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
- Key Differences : Replaces the pyrrolidine-sulfonyl group with a triazole-thiazole-acetamide chain.
- The bromophenyl group increases lipophilicity, which could enhance membrane permeability but reduce solubility .
- Structure: (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
- Key Differences : Incorporates a stereochemically defined (2S,4R)-pyrrolidine with a hydroxy group and a methylthiazolylbenzyl substituent.
- Implications : The stereochemistry and hydroxy group may improve target selectivity, while the methylthiazolyl group offers distinct electronic properties compared to the benzodiazolyl moiety .
Pyrrolidine-Based Sulfonamides and Carboxamides
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide ():
- Structure : Piperidine-4-carboxamide with a 4-chlorobenzenesulfonyl group and benzothiazolyl substituent.
- Key Differences : Replaces pyrrolidine with piperidine, altering ring size and conformational flexibility. The benzothiazolyl group may engage in different π-π interactions compared to benzodiazolyl.
- Implications : Piperidine's larger ring could reduce steric hindrance but increase entropy penalties during binding .
- Structure: (2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzenesulfonyl]-1-[1-(trifluoromethyl)cyclopropane-1-carbonyl]pyrrolidine-2-carboxamide.
- Key Differences: Features a trifluoromethylbenzenesulfonyl group and stereochemical definition. The cyanocyclopropyl and trifluoromethyl groups enhance metabolic stability.
- Implications : Fluorinated groups improve bioavailability and target residence time, suggesting the target compound could benefit from similar substitutions .
Physicochemical and Pharmacokinetic Properties
*Estimated based on molecular formula.
†Predicted using fragment-based methods.
‡Reported in .
- Solubility : The target compound’s methoxybenzenesulfonyl group likely improves aqueous solubility compared to 9c’s bromophenyl-thiazole .
- Lipophilicity : Petesicatib’s trifluoromethyl groups reduce LogP, favoring CNS penetration, whereas the target compound’s benzodiazolyl group may increase LogP, limiting blood-brain barrier crossing .
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Benzodiazole moiety : Known for its pharmacological properties, often involved in interactions with biological targets.
- Pyrrolidine ring : A five-membered nitrogen-containing ring that can enhance binding affinity to various receptors.
- Methoxybenzenesulfonyl group : This sulfonamide derivative may play a role in enzyme inhibition.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 420.52 g/mol |
| IUPAC Name | N-[4-(1H-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide |
| CAS Number | Not available |
Antibacterial Activity
Recent studies have evaluated the antibacterial effects of the compound against various strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Table 1: Antibacterial Activity
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans and Aspergillus niger. The results indicate moderate effectiveness, suggesting potential for further development as an antifungal agent.
Table 2: Antifungal Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Studies have shown IC50 values indicating strong inhibition compared to standard inhibitors. Table 3: Enzyme Inhibition Activity
- Receptor Binding : The compound may interact with specific receptors on cell membranes, modulating signal transduction pathways that lead to cellular responses.
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications in the sulfonamide group have led to improved antibacterial properties.
A study conducted by researchers evaluated a series of related compounds and found that structural variations significantly impacted their pharmacological profiles. The findings suggest that optimizing the benzodiazole and sulfonamide components can lead to more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
